Bupropion

Description

Bupropion (also known as the brand name product Wellbutrin®) is a norepinephrine/dopamine-reuptake inhibitor (NDRI) used most commonly for the management of Major Depressive Disorder (MDD), Seasonal Affective Disorder (SAD), and as an aid for smoking cessation. Bupropion exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, therefore prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters. More specifically, bupropion binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT). Bupropion was originally classified as an "atypical" antidepressant because it does not exert the same effects as the classical antidepressants such as Monoamine Oxidase Inhibitors (MAOIs), Tricyclic Antidepressants (TCAs), or Selective Serotonin Reuptake Inhibitors (SSRIs). While it has comparable effectiveness to typical first-line options for the treatment of depression such as SSRIs, bupropion is a unique option for the treatment of MDD as it lacks any clinically relevant serotonergic effects, typical of other mood medications, or any effects on histamine or adrenaline receptors. Lack of activity at these receptors results in a more tolerable side effect profile; bupropion is less likely to cause sexual side effects, sedation, or weight gain as compared to SSRIs or TCAs, for example. When used as an aid to smoking cessation, bupropion is thought to confer its anti-craving and anti-withdrawal effects by inhibiting dopamine reuptake, which is thought to be involved in the reward pathways associated with nicotine, and through the antagonism of the nicotinic acetylcholinergic receptor. A Cochrane Review of meta-analyses of available treatment modalities for smoking cessation found that abstinence rates approximately doubled when bupropion was used as compared to placebo, and was found to have similar rates of smoking cessation as [nicotine] replacement therapy (NRT). Bupropion is sometimes used as an add-on agent to first-line treatments of depression such as selective serotonin reuptake inhibitor (SSRI) medications when there is a treatment-failure or only partial response. Bupropion is also used off-label for the management of Attention/Deficit-Hyperactivity Disorder (ADHD) in adults with comorbid bipolar depression to avoid mood destabilization caused by typical stimulant medications used for the treatment of ADHD. When used in combination with [naltrexone] in the marketed product ContraveⓇ for chronic weight management, the two components are thought to have effects on areas of the brain involved in the regulation of food intake. This includes the hypothalamus, which is involved in appetite regulation, and the mesolimbic dopamine circuit, which is involved in reward pathways. Studies have shown that the combined activity of bupropion and [naltrexone] increase the firing rate of hypothalamic pro-opiomelanocortin (POMC) neurons and blockade of opioid receptor-mediated POMC auto-inhibition, which are associated with a reduction in food intake and increased energy expenditure. The combination of naltrexone and bupropion was shown to result in a statistically significant weight loss, with a mean change in body weight of -6.3% compared to -1.3% for placebo.

Bupropion is an Aminoketone. The mechanism of action of bupropion is as a Dopamine Uptake Inhibitor, and Norepinephrine Uptake Inhibitor. The physiologic effect of bupropion is by means of Increased Dopamine Activity, and Increased Norepinephrine Activity.

Bupropion is an aminoketone antidepressant that is widely used in therapy of depression and smoking cessation. Bupropion therapy can be associated with transient, usually asymptomatic elevations in serum aminotransferase levels and has been linked to rare instances of clinically apparent acute liver injury.

Bupropion is an aminoketone with antidepressant activity. The molecular mechanism of the antidepressant effect of bupropion is unknown. This agent does not inhibit monoamine oxidase and, compared to classical tricyclic antidepressants, is a weak blocker of the neuronal uptake of serotonin and norepinephrine. Buproprion also weakly inhibits the neuronal re-uptake of dopamine.

Bupropion is a selective catecholamine (norepinephrine and dopamine) reuptake inhibitor. It has only a small effect on serotonin reuptake. It does not inhibit MAO. The antidepressant effect of bupropion is considered to be mediated by its dopaminergic and noradrenergic action. Bupropion has also been shown to act as a competitive alpha-3-beta-4- nicotinic antagonist, the alpha-3-beta-4-antagonism has been shown to interrupt addiction in studies of other drugs such as ibogaine. This alpha-3-beta-4-antagonism correlates quite well with the observed effect of interrupting addiction. A unicyclic, aminoketone antidepressant. The mechanism of its therapeutic actions is not well understood, but it does appear to block dopamine uptake. The hydrochloride is available as an aid to smoking cessation treatment; Bupropion is a selective catecholamine (norepinephrine and dopamine) reuptake inhibitor. It has only a small effect on serotonin reuptake. It does not inhibit MAO. The antidepressant effect of bupropion is considered to be mediated by its dopaminergic and noradrenergic action. Bupropion has also been shown to act as a competitive alpha-3-beta-4-nicotinic antagonist, the alpha-3-beta-4-antagonism has been shown to interrupt addiction in studies of other drugs such as ibogaine. This alpha-3-beta-4-antagonism correlates quite well with the observed effect of interrupting addiction. Bupropion (amfebutamone) (brand names Wellbutrin and Zyban) is an antidepressant of the aminoketone class, chemically unrelated to tricyclics or selective serotonin reuptake inhibitors (SSRIs). It is similar in structure to the stimulant cathinone, and to phenethylamines in general. It is a chemical derivative of diethylpropion, an amphetamine-like substance used as an anorectic. Bupropion is both a dopamine reuptake inhibitor and a norepinephrine reuptake inhibitor. It is often used as a smoking cessation aid.

A propiophenone-derived antidepressant and antismoking agent that inhibits the uptake of DOPAMINE.

See also: Bupropion Hydrochloride (has salt form); Bupropion Hydrobromide (has salt form).

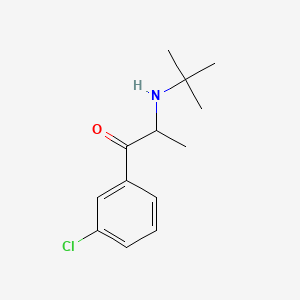

Structure

3D Structure

Properties

IUPAC Name |

2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPPWIUOZRMYNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022706 | |

| Record name | Bupropion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bupropion | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001510 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

BP: 52 °C at 0.005 mm Hg | |

| Record name | Bupropion | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6988 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very hygroscopic and susceptible to decomposition, Soluble in methanol, ethanol, acetone, ether, benzene | |

| Record name | Bupropion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bupropion | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6988 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow oil | |

CAS No. |

34911-55-2, 144445-76-1, 144445-75-0, 34841-39-9 | |

| Record name | (±)-Bupropion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34911-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Bupropion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144445-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Bupropion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144445-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bupropion [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034911552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bupropion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bupropion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUPROPION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01ZG3TPX31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bupropion | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6988 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bupropion | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001510 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

233-234 °C | |

| Record name | Bupropion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Pharmacological profile of Bupropion's active metabolites

An In-depth Technical Guide to the Pharmacological Profile of Bupropion's Active Metabolites

Introduction

Bupropion is a widely prescribed atypical antidepressant and smoking cessation aid, distinguished by its unique mechanism of action primarily involving the inhibition of norepinephrine and dopamine reuptake. Unlike selective serotonin reuptake inhibitors (SSRIs), its clinical efficacy is not predominantly mediated by the parent drug alone. Following oral administration, bupropion undergoes extensive hepatic metabolism, giving rise to several pharmacologically active metabolites. These metabolites, notably hydroxybupropion, threohydrobupropion, and erythrohydrobupropion, circulate in the plasma at concentrations significantly exceeding that of bupropion itself and are pivotal to the drug's overall therapeutic and adverse effect profile. A thorough understanding of the distinct pharmacological characteristics of these metabolites is therefore essential for researchers, clinicians, and drug development professionals to fully comprehend bupropion's clinical activity, predict drug-drug interactions, and explore novel therapeutic applications.

This guide provides a detailed examination of the formation, pharmacological activity, and clinical significance of bupropion's principal active metabolites, grounded in current scientific literature.

Metabolic Pathways of Bupropion

Bupropion is primarily metabolized in the liver through two major pathways: hydroxylation and reduction. The initial and most significant metabolic step is the hydroxylation of the tert-butyl group, a reaction predominantly catalyzed by the cytochrome P450 2B6 (CYP2B6) enzyme, to form hydroxybupropion. This metabolite is the most abundant in human plasma. Concurrently, the keto group of bupropion can be reduced to form two diastereoisomeric amino alcohols: threohydrobupropion and erythrohydrobupropion. While the specific enzymes responsible for this reductive pathway are less clearly defined, they are known to include 11β-hydroxysteroid dehydrogenase 1 and aldo-keto reductases.

The metabolic fate of bupropion is a critical determinant of its clinical effects, as the parent drug and its metabolites possess distinct potencies and selectivities as inhibitors of norepinephrine (NE) and dopamine (DA) transporters.

Figure 1: Primary metabolic pathways of bupropion in the liver.

Pharmacological Profiles of Active Metabolites

Hydroxybupropion

Hydroxybupropion is the principal plasma metabolite of bupropion, with steady-state concentrations that can be up to 16 times higher than the parent drug. While it is a less potent inhibitor of dopamine reuptake compared to bupropion, it is a more potent inhibitor of norepinephrine reuptake. This distinct profile suggests that hydroxybupropion is a major contributor to the noradrenergic effects of bupropion treatment. Furthermore, it does not significantly inhibit the reuptake of serotonin, preserving the atypical profile of the parent drug. Recent studies have also identified hydroxybupropion as a non-competitive antagonist of certain nicotinic acetylcholine receptors (nAChRs), which may contribute to bupropion's efficacy as a smoking cessation aid.

Threohydrobupropion and Erythrohydrobupropion

These two diastereoisomeric metabolites are formed via the reduction of bupropion's keto group. Threohydrobupropion generally reaches higher plasma concentrations than erythrohydrobupropion. Both of these metabolites are more potent inhibitors of norepinephrine reuptake than bupropion itself, with threohydrobupropion being approximately twice as potent as the parent drug. Their dopamine reuptake inhibition, however, is less pronounced than that of bupropion. Similar to hydroxybupropion, they lack significant activity at the serotonin transporter. The combined actions of these metabolites, particularly their potent noradrenergic activity, are thought to be integral to the overall antidepressant effects of bupropion.

Comparative Pharmacological and Pharmacokinetic Data

The following table summarizes the key pharmacological and pharmacokinetic parameters of bupropion and its major active metabolites, providing a comparative overview of their contributions to the drug's clinical profile.

| Compound | Primary MOA | Relative Potency (NE Reuptake) | Relative Potency (DA Reuptake) | Peak Plasma Conc. (Relative to Bupropion) | Elimination Half-Life (t½) |

| Bupropion | NE/DA Reuptake Inhibitor | 1x | 1x | 1x | ~21 hours |

| Hydroxybupropion | NE/DA Reuptake Inhibitor | ~2x | ~0.5x | ~16x | ~20 hours |

| Threohydrobupropion | NE Reuptake Inhibitor | ~2x | <0.5x | ~5x | ~37 hours |

| Erythrohydrobupropion | NE Reuptake Inhibitor | ~0.5x | <0.5x | ~1.5x | ~33 hours |

Note: Relative potencies and concentrations are approximate and can vary based on individual patient metabolism.

Experimental Protocols: In Vitro Reuptake Inhibition Assay

To characterize the inhibitory activity of bupropion and its metabolites on norepinephrine and dopamine transporters, a common and robust method is the in vitro neurotransmitter reuptake assay using synaptosomes or cultured cells expressing the specific transporters.

Step-by-Step Methodology

-

Preparation of Transporter-Expressing System:

-

Culture human embryonic kidney (HEK293) cells stably transfected with cDNA encoding the human norepinephrine transporter (NET) or dopamine transporter (DAT).

-

Alternatively, prepare synaptosomes from specific brain regions (e.g., striatum for DAT, hippocampus for NET) of rodents.

-

-

Assay Buffer Preparation:

-

Prepare a Krebs-Ringer-HEPES buffer (pH 7.4) containing appropriate salts, glucose, and a monoamine oxidase inhibitor (e.g., pargyline) to prevent neurotransmitter degradation.

-

-

Compound Preparation:

-

Prepare stock solutions of bupropion, hydroxybupropion, threohydrobupropion, and erythrohydrobupropion in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions to generate a concentration-response curve.

-

-

Reuptake Assay:

-

Aliquot the cell suspension or synaptosomes into assay tubes.

-

Add the test compounds at various concentrations and pre-incubate for 10-15 minutes at 37°C.

-

Initiate the reuptake reaction by adding a mixture of radiolabeled neurotransmitter (e.g., [³H]norepinephrine or [³H]dopamine) and a low concentration of unlabeled neurotransmitter.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for transporter-mediated uptake.

-

-

Termination and Measurement:

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove extracellular radiolabel.

-

Measure the radioactivity retained on the filters (representing intracellular neurotransmitter) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Figure 2: Workflow for an in vitro neurotransmitter reuptake inhibition assay.

Clinical Significance and Future Directions

The complex pharmacology of bupropion's metabolites has several important clinical implications:

-

Therapeutic Contribution: The sustained high concentrations of active metabolites, particularly hydroxybupropion and threohydrobupropion, and their potent noradrenergic activity, are likely crucial for the antidepressant and smoking cessation effects of bupropion. The parent drug may act more like a prodrug, initiating a cascade of sustained pharmacological activity through its metabolites.

-

Drug-Drug Interactions: Since CYP2B6 is the primary enzyme responsible for bupropion's metabolism, co-administration of drugs that inhibit or induce this enzyme can significantly alter the plasma concentrations of bupropion and its metabolites, potentially leading to altered efficacy or increased risk of adverse events. For instance, drugs like ritonavir (a CYP2B6 inhibitor) can increase bupropion levels, while carbamazepine (a CYP2B6 inducer) can decrease them.

-

Pharmacogenomics: Genetic polymorphisms in the CYP2B6 gene can lead to significant inter-individual variability in bupropion metabolism. Patients who are "poor metabolizers" may have higher parent drug levels and lower metabolite levels, which could affect their response to treatment and their susceptibility to side effects, such as seizures.

-

Future Research: Further investigation into the specific roles of each metabolite in the therapeutic and adverse effects of bupropion could open new avenues for drug development. For example, developing compounds that are selectively metabolized to a specific active metabolite could potentially offer a more favorable efficacy and tolerability profile.

Conclusion

The pharmacological profile of bupropion is a complex interplay between the parent drug and its three major active metabolites: hydroxybupropion, threohydrobupropion, and erythrohydrobupropion. These metabolites, which are present in the body at higher concentrations and for longer durations than bupropion itself, are significant contributors to the drug's overall clinical effects, primarily through their potent inhibition of norepinephrine reuptake. A comprehensive understanding of their distinct pharmacological and pharmacokinetic properties is paramount for optimizing the clinical use of bupropion, managing drug-drug interactions, and guiding future research in the development of novel antidepressant and smoking cessation therapies. The continued elucidation of the specific contributions of each metabolite will undoubtedly lead to a more refined and personalized approach to treatment with this unique medication.

References

-

Stahl, S. M., Pradko, J. F., Haight, B. R., Modell, J. G., Rockett, C. B., & learned-Coughlin, S. (2004). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. Primary Care Companion to The Journal of Clinical Psychiatry, 6(4), 159–166. [Link]

-

Dwoskin, L. P. (2014). The Naughty and Nicer Side of Bupropion: A Pharmacological Review. The Journal of Pharmacology and Experimental Therapeutics, 351(3), 502-504. [Link]

-

Connarn, J. N., Zhang, X., & Babiskin, A. (2015). Metabolism of bupropion by aldehyde oxidase and cytochrome P450 enzymes. Drug Metabolism and Disposition, 43(7), 1019-1027. [Link]

-

Zhu, A. Z., Zhou, Q., Cox, L. S., Ahluwalia, J. S., Benowitz, N. L., & Tyndale, R. F. (2014). Gene-environment interactions for bupropion's smoking-cessation success. The Pharmacogenomics Journal, 14(3), 277-283. [Link]

-

Benowitz, N. L., Zhu, A. Z., Tyndale, R. F., Dempsey, D., & Jacob, P. (2013). Influence of CYP2B6 genetic variants on bupropion disposition and metabolite formation. Pharmacogenetics and Genomics, 23(3), 135-141. [Link]

An In-depth Technical Guide to the Enantioselective Synthesis of Bupropion and Its Derivatives

Abstract

Bupropion, a widely prescribed antidepressant and smoking cessation aid, is clinically administered as a racemic mixture. However, the distinct pharmacological and metabolic profiles of its enantiomers have spurred significant interest in their stereoselective synthesis. This technical guide provides a comprehensive overview of the current state-of-the-art methodologies for the enantioselective synthesis of bupropion and its key derivatives. We will delve into biocatalytic and chemocatalytic strategies, offering detailed experimental protocols and a comparative analysis of their efficiencies. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement stereoselective routes to this important pharmaceutical agent.

Introduction: The Significance of Chirality in Bupropion's Profile

Bupropion, chemically known as (±)-2-(tert-butylamino)-3'-chloropropiophenone, possesses a single stereocenter at the α-carbon to the carbonyl group. Consequently, it exists as a pair of enantiomers, (S)-bupropion and (R)-bupropion. While the racemic mixture is the approved form of the drug, research has revealed that the enantiomers exhibit different pharmacokinetic and pharmacodynamic properties. For instance, the metabolism of bupropion to its active metabolite, hydroxybupropion, is stereoselective. Furthermore, the enantiomers of hydroxybupropion display varied potencies as inhibitors of monoamine transporters and nicotinic acetylcholine receptors.[1] This underscores the importance of accessing enantiomerically pure bupropion for more precise pharmacological studies and potentially for the development of next-generation therapeutics with improved efficacy and reduced side-effect profiles.

The traditional synthesis of bupropion involves the α-bromination of 3'-chloropropiophenone, followed by nucleophilic substitution with tert-butylamine, yielding the racemic product.[2][3] While effective for producing the racemate, this method does not provide access to the individual enantiomers. This guide will explore advanced synthetic strategies that overcome this limitation.

Strategic Approaches to Enantioselective Synthesis

The enantioselective synthesis of bupropion can be broadly categorized into two main strategies:

-

Asymmetric reduction of a prochiral ketone precursor: This involves the stereoselective reduction of the carbonyl group in a precursor like 3'-chloropropiophenone to a chiral alcohol, which is then converted to the corresponding enantiomer of bupropion.

-

Asymmetric amination of a suitable precursor: This strategy aims to introduce the tert-butylamino group in a stereocontrolled manner.

Both biocatalytic and chemocatalytic methods have been successfully employed to achieve these transformations.

Biocatalytic Approaches: Harnessing Nature's Catalysts

Biocatalysis offers a powerful and often highly selective method for asymmetric synthesis, operating under mild conditions and with high enantioselectivity. Whole-cell biotransformations using yeasts have proven particularly effective for the synthesis of chiral precursors to bupropion.

Asymmetric Reduction of 3-Chloropropiophenone using Candida utilis

This method provides an efficient route to (S)-3-chloro-1-phenylpropanol, a key intermediate for the synthesis of (S)-bupropion. The use of immobilized yeast cells allows for easy separation of the biocatalyst and potential for reuse.

Experimental Protocol:

-

Immobilization of Candida utilis cells:

-

Prepare a suspension of Candida utilis cells in a sterile sodium alginate solution.

-

Extrude the mixture dropwise into a calcium chloride solution to form calcium alginate gel beads containing the immobilized cells.

-

Wash the beads with sterile water.

-

-

Asymmetric Reduction:

-

Preheat the immobilized cells at 45°C for 50 minutes.[1]

-

In a suitable reaction vessel, combine the preheated immobilized cells, a buffer solution (e.g., phosphate buffer), and a glucose source.

-

Add 3-chloropropiophenone to the reaction mixture. The substrate can be added in batches to minimize toxicity to the cells.[1]

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for 48 hours.[1]

-

-

Work-up and Purification:

-

Separate the immobilized cells by filtration.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting (S)-3-chloro-1-phenylpropanol by column chromatography.

-

Expected Outcome: This protocol can achieve an 85% yield of (S)-3-chloro-1-phenylpropanol with an impressive 99.5% enantiomeric excess (ee).[1]

Synthesis of (S)-Bupropion from (S)-3-chloro-1-phenylpropanol

The enantiomerically pure alcohol can be converted to (S)-bupropion through a two-step process involving oxidation and subsequent amination.

Workflow Diagram:

Caption: Workflow for the synthesis of (S)-Bupropion via biocatalytic reduction.

Chemocatalytic Strategies: Precision with Synthetic Catalysts

While biocatalysis offers significant advantages, chemocatalysis provides a complementary and highly versatile toolkit for enantioselective synthesis. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of a powerful chemocatalytic method applicable to the synthesis of chiral alcohols.

Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of prochiral ketones with a borane source.[4][5][6] This method is known for its high enantioselectivity across a broad range of substrates.[4][7]

Mechanism Overview:

The reaction proceeds through a six-membered transition state where the ketone coordinates to the Lewis acidic boron atom of the catalyst, and the hydride is delivered from the borane complexed to the nitrogen atom. The stereochemical outcome is dictated by the chirality of the oxazaborolidine catalyst.

Conceptual Reaction Scheme:

Caption: Conceptual scheme of the CBS reduction for a bupropion precursor.

Representative Experimental Protocol (for a generic propiophenone):

-

Catalyst Preparation (in situ):

-

To a solution of (S)-(-)-2-methyl-CBS-oxazaborolidine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add a solution of borane-dimethyl sulfide complex (BMS) or borane-THF complex.

-

Stir the mixture at room temperature for 15-30 minutes.

-

-

Asymmetric Reduction:

-

Cool the catalyst solution to the desired temperature (e.g., 0 °C or -20 °C).

-

Slowly add a solution of the propiophenone derivative (e.g., 2-bromo-3'-chloropropiophenone) in anhydrous THF to the catalyst solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by the slow addition of methanol.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable solvent (e.g., diethyl ether) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting chiral alcohol by column chromatography.

-

Expected Outcome: The CBS reduction typically affords high yields (often >90%) and excellent enantioselectivities (often >95% ee) for a wide range of ketones.[7]

Comparative Analysis of Synthetic Strategies

| Strategy | Catalyst | Precursor | Product | Yield | Enantiomeric Excess (ee) | Advantages | Disadvantages |

| Biocatalytic Reduction | Candida utilis | 3-Chloropropiophenone | (S)-3-chloro-1-phenylpropanol | 85%[1] | 99.5%[1] | High enantioselectivity, mild conditions, environmentally friendly. | Substrate scope may be limited, longer reaction times. |

| CBS Reduction | (S)-CBS Catalyst | Prochiral Ketone | Chiral Alcohol | Generally >90%[7] | Generally >95%[7] | Broad substrate scope, high enantioselectivity, well-established. | Requires anhydrous conditions, catalyst can be expensive. |

Analytical Methods for Enantiomeric Purity Determination

The successful enantioselective synthesis of bupropion requires robust analytical methods to determine the enantiomeric excess of the product. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are the most common techniques employed for this purpose.

-

Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for the resolution of bupropion enantiomers.

-

Capillary Electrophoresis (CE): Chiral selectors, such as cyclodextrins, are added to the background electrolyte in CE. The differential complexation of the enantiomers with the chiral selector results in different migration times, allowing for their separation and quantification. A method using sulfated-β-cyclodextrin as a chiral selector has been shown to achieve high-resolution separation of bupropion enantiomers in a short analysis time.

Conclusion and Future Perspectives

The enantioselective synthesis of bupropion and its derivatives is a rapidly evolving field driven by the desire for more specific and effective pharmaceuticals. Both biocatalytic and chemocatalytic approaches have demonstrated considerable success in producing enantiomerically enriched key intermediates. While biocatalysis offers an environmentally benign and highly selective route, chemocatalytic methods like the CBS reduction provide broader substrate applicability.

Future research will likely focus on the development of more efficient and cost-effective catalysts, both biological and chemical. The exploration of organocatalytic asymmetric amination reactions as a direct route to chiral bupropion is a particularly promising avenue. Furthermore, the development of continuous flow processes for these enantioselective syntheses could offer significant advantages in terms of scalability, safety, and efficiency. As our understanding of the distinct roles of bupropion's enantiomers deepens, the importance of robust and scalable enantioselective synthetic strategies will only continue to grow.

References

-

Damaj, M.I., et al. (2004). Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors. Molecular Pharmacology, 66(3), 675-682. Available at: [Link]

-

Pires, B. R., et al. (2019). Enantioselective Separation of Bupropion and its major Metabolite Hydroxybupropion: An Experimental and Theoretical Study. ResearchGate. Available at: [Link]

-

Corey, E.J., Bakshi, R.K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551-5553. Available at: [Link]

-

Corey-Bakshi-Shibata reduction. (2023). YouTube. Available at: [Link]

-

Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. Available at: [Link]

-

Andrew, O. B., Sherwood, J., & Hurst, G. A. (2022). A greener synthesis of the antidepressant bupropion hydrochloride. Journal of Chemical Education, 99(9), 3236-3242. Available at: [Link]

-

A Greener Synthesis of the Antidepressant Bupropion Hydrochloride. (2022). ACS Figshare. Available at: [Link]

-

Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. PMC. Available at: [Link]

-

Carroll, F. I., et al. (2010). Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for smoking cessation. Journal of medicinal chemistry, 53(5), 2227–2242. Available at: [Link]

-

van Wyk, L. T., et al. (2024). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. Reaction Chemistry & Engineering, 9(1), 45-57. Available at: [Link]

-

Musso, D. L., et al. (1993). Synthesis and evaluation of the antidepressant activity of the enantiomers of bupropion. Chirality, 5(7), 495-500. Available at: [Link]

-

Batra, S., & Bhushan, R. (2016). Resolution of enantiomers of bupropion and its metabolites by liquid chromatography. Biomedical chromatography : BMC, 30(5), 715–733. Available at: [Link]

-

Rao, L., et al. (2008). Enantioselective reduction of propiophenone formed from 3-chloropropiophenone and stereoinversion of the resulting alcohols in selected yeast cultures. ResearchGate. Available at: [Link]

-

Sud, A., et al. (2010). Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds. PMC. Available at: [Link]

-

Organocatalytic Asymmetric α-Bromination of Aldehydes and Ketones. ResearchGate. Available at: [Link]

-

Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Wen, W., et al. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17(16), 3922-3925. Available at: [Link]

-

Wang, Z., et al. (2017). Organocatalytic asymmetric synthesis of α-amino esters from sulfoxonium ylides. Chemical Science, 8(3), 2011-2015. Available at: [Link]

-

Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis. PMC. Available at: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. BJOC - Asymmetric organocatalytic synthesis of chiral homoallylic amines [beilstein-journals.org]

- 3. mdpi.com [mdpi.com]

- 4. grokipedia.com [grokipedia.com]

- 5. researchgate.net [researchgate.net]

- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

Investigating Bupropion's Role in Mitochondrial Biogenesis: A Technical Guide

Abstract

Bupropion (BUP), a norepinephrine-dopamine reuptake inhibitor (NDRI), presents a bioenergetic paradox. While clinical outcomes suggest improved fatigue profiles and increased cerebral metabolic rates, in vitro toxicology studies often cite mitochondrial depolarization and ROS generation at high concentrations. This guide provides a rigorous experimental framework to investigate Bupropion’s potential to drive mitochondrial biogenesis via chronic catecholaminergic signaling, distinguishing this adaptive mechanism from acute cytotoxicity.

Part 1: Mechanistic Rationale

The Catecholamine-Biogenesis Hypothesis

The central hypothesis for this investigation is that Bupropion’s inhibition of norepinephrine (NE) and dopamine (DA) reuptake initiates a G-protein coupled receptor (GPCR) cascade that mimics exercise-induced mitochondrial biogenesis.

-

Receptor Activation: Increased synaptic NE binds to

-adrenergic receptors. -

cAMP/PKA Axis: Activation of

proteins elevates intracellular cAMP, activating Protein Kinase A (PKA). -

Nuclear Transcription: PKA phosphorylates CREB, which drives the expression of PPARGC1A (PGC-1

). -

Biogenesis: PGC-1

co-activates NRF-1/2, leading to TFAM expression and subsequent mitochondrial DNA (mtDNA) replication.

The Toxicity Counter-Mechanism

Researchers must control for the "Toxicity Threshold." At supraphysiological concentrations (>50

Visualization: Dual-Pathway Signaling

The following diagram illustrates the divergence between the proposed biogenic pathway (Therapeutic Dosing) and the toxicological pathway (Overdosing).

Caption: Divergent signaling pathways of Bupropion. Green path indicates the hypothesized PGC-1

Part 2: Experimental Framework

To validate the biogenesis hypothesis, the experimental design must separate acute metabolic shifts from chronic transcriptional adaptation.

Model Selection

-

Primary Model: Differentiated SH-SY5Y cells (Human neuroblastoma).

-

Rationale: They express relevant monoamine transporters (DAT/NET) and adrenergic receptors, unlike non-neuronal lines like HEK293.

-

-

Secondary Model (Validation): Primary Rat Cortical Neurons.

-

Rationale: Validates findings in a non-cancerous, physiologically relevant system.

-

Dosage Strategy

-

Chronic Low Dose (Biogenic): 0.1

M – 1.0 -

Acute High Dose (Toxic Control): 50

M – 100

Part 3: Detailed Protocols

Protocol A: Quantification of Mitochondrial Biogenesis (mtDNA:nDNA Ratio)

Objective: Determine if chronic Bupropion treatment increases mitochondrial mass relative to nuclear mass.

Reagents:

-

Genomic DNA Extraction Kit (e.g., DNeasy).

-

SYBR Green Master Mix.

-

Primers:

-

mtDNA Target: ND1 (NADH Dehydrogenase subunit 1).

-

nDNA Target: B2M (Beta-2-Microglobulin) or 18S rRNA.

-

Workflow:

-

Treatment: Treat differentiated SH-SY5Y cells with Bupropion (0.5

M) or Vehicle (DMSO) daily for 7 days. -

Lysis: Harvest cells; perform total DNA extraction including proteinase K digestion to remove histones.

-

qPCR Setup:

-

Run in triplicate.

-

Reaction: 10

L SYBR Mix + 0.5

-

-

Cycling: 95°C (10 min)

[95°C (15s) + 60°C (1 min)] x 40 cycles. -

Calculation:

Validation Check: Positive control cells treated with Resveratrol (20

Protocol B: Functional Respirometry (Seahorse Mito Stress Test)

Objective: Assess if increased mitochondrial mass translates to functional respiratory capacity, specifically investigating Complex II (Succinate Dehydrogenase) activity.

Rationale: Previous literature suggests Bupropion may specifically enhance Complex II-driven respiration.

Workflow:

-

Seeding: Plate 30,000 differentiated cells/well in Seahorse XF96 microplates.

-

Treatment: Chronic BUP treatment (7 days). Washout 24h prior to assay to measure adaptation rather than acute drug presence.

-

Media Change: Replace with XF Assay Media (pH 7.4) supplemented with:

-

10 mM Glucose

-

1 mM Pyruvate

-

2 mM Glutamine

-

-

Injection Strategy:

-

Port A: Oligomycin (1.5

M) – Measures ATP-linked respiration. -

Port B: FCCP (Titrated: 0.5, 1.0, 2.0

M) – Measures Maximal Respiratory Capacity. -

Port C: Rotenone/Antimycin A (0.5

M) – Shuts down ETC.

-

-

Complex II Specific Assay (Modified):

-

Permeabilize cells with Plasma Membrane Permeabilizer (PMP).

-

Substrate: Succinate (10 mM) + Rotenone (2

M) to isolate Complex II respiration.

-

Protocol C: Western Blotting for Biogenesis Markers

Objective: Confirm the PGC-1

Target Proteins:

-

PGC-1

: The master regulator (Look for nuclear fraction enrichment). -

TFAM: Mitochondrial transcription factor A (Downstream effector).

-

TOM20: Outer membrane marker (Proxy for mitochondrial mass).

-

Cleaved Caspase-3: Apoptosis marker (To rule out toxicity).

Workflow Visualization:

Caption: Western blot workflow emphasizing subcellular fractionation to detect nuclear translocation of PGC-1

Part 4: Data Interpretation & Troubleshooting

Expected Outcomes vs. Pitfalls[1]

| Parameter | Biogenesis Hypothesis (Therapeutic) | Toxicity Profile (Overdose/Acute) | Troubleshooting / Validation |

| mtDNA Copy Number | Increase (>1.5 fold) | Decrease or Unchanged | Ensure primers do not amplify nuclear pseudogenes. |

| Basal Respiration | Moderate Increase | Decrease (Complex I inhibition) | Normalize to total protein content strictly. |

| Maximal Respiration | Significant Increase | Collapsed (Low Reserve Capacity) | Optimize FCCP concentration; toxic doses prevent uncoupling response. |

| ROS Levels | Slight transient rise (Signaling) | High sustained levels (Damage) | Use MitoSOX Red; Biogenesis requires "mitohormesis" (low ROS). |

| Morphology | Elongated / Fused Networks | Fragmented / Swollen (Fission) | Use Confocal microscopy with anti-TOM20. |

Critical Control: The "Washout" Phase

A common error in investigating drug-induced biogenesis is assaying while the drug is still present.

-

Issue: Acute Bupropion may inhibit NET/DAT or directly interact with membranes during the assay.

-

Solution: Introduce a 24-hour washout period after the 7-day treatment. If respiratory gains persist, it confirms structural biogenesis rather than acute pharmacological stimulation.

References

-

Mitochondrial Dysfunction and Antidepressants

-

Title: Different Effects of SSRIs, Bupropion, and Trazodone on Mitochondrial Functions and Monoamine Oxidase Isoform Activity.[1][2][3]

- Source: Int J Mol Sci. 2023.

-

URL:[Link]

- Relevance: Establishes that while SSRIs often inhibit Complex I, Bupropion has a unique profile, specifically affecting Complex II and showing less Complex I inhibition

-

-

Toxicity Mechanisms

-

Metabolic Effects in Vivo

-

PGC-1

and Adrenergic Signaling -

NLRP3 and Mitochondria

Sources

- 1. Different Effects of SSRIs, Bupropion, and Trazodone on Mitochondrial Functions and Monoamine Oxidase Isoform Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dspace.cuni.cz [dspace.cuni.cz]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Bupropion, an atypical antidepressant, induces endoplasmic reticulum stress and caspase-dependent cytotoxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A role for mitochondria in NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Brain energy metabolism is increased by chronic administration of bupropion | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]

- 8. PGC1α regulates the mitochondrial metabolism response to cyclic stretch, which inhibits neointimal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of mitochondria in NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mitochondria: Diversity in the regulation of NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Long-Term Effects of Bupropion on Synaptic Plasticity

Executive Summary

Bupropion (amfebutamone) is distinct among antidepressants as a norepinephrine-dopamine reuptake inhibitor (NDRI) with significant nicotinic acetylcholine receptor (nAChR) antagonist properties. Unlike SSRIs, which primarily modulate serotonergic tone, Bupropion drives synaptic plasticity through a dual mechanism: (1) upregulation of the cAMP-CREB-BDNF signaling cascade via monoamine transporter inhibition, and (2) modulation of glutamatergic transmission and neuroinflammation via nAChR blockade.

This guide analyzes the long-term impact of Bupropion on synaptic efficacy and structural remodeling, providing validated protocols for assessing these changes in preclinical models.

Part 1: Pharmacodynamic Mechanisms Driving Plasticity

To understand the long-term effects, we must first isolate the immediate molecular triggers. Bupropion’s pro-plasticity effects are not merely a result of increased neurotransmitter availability but rather the downstream activation of transcription factors.

The Dual-Pathway Mechanism

Bupropion acts simultaneously on two fronts:

-

DAT/NET Inhibition: Increases extracellular Dopamine (DA) and Norepinephrine (NE) in the Hippocampus (HPC) and Prefrontal Cortex (PFC). This activates

-coupled receptors (D1/D5, -

nAChR Antagonism: Acts as a non-competitive antagonist at

,

Signaling Pathway Visualization

The following diagram illustrates the convergence of these pathways on structural plasticity.

Caption: Bupropion induces plasticity via parallel monoaminergic activation (left) and cholinergic/inflammatory modulation (right).

Part 2: Chronic Effects on Structural Plasticity

Chronic administration (typically >14 days in rodent models) yields distinct structural changes compared to acute dosing.

Dendritic Spine Density and Morphology

Research indicates region-specific remodeling.[2] In models of chronic stress, Bupropion acts as a restorative agent.

| Brain Region | Effect of Chronic Bupropion | Mechanism | Reference |

| Hippocampus (CA1) | Reversal of Atrophy: Restores spine density reduced by chronic stress. | BDNF-TrkB signaling upregulation. | [1, 2] |

| Prefrontal Cortex | Increased Complexity: Increases dendritic arborization and spine count. | pCREB activation; modulation of glutamatergic tone. | [2, 3] |

| Nucleus Accumbens | Variable/Reduction: Peri-adolescent exposure may reduce thin spine density.[3] | [4] |

Critical Insight: The reduction of spines in the Nucleus Accumbens during adolescence suggests a developmental window of vulnerability, highlighting the importance of age-stratified toxicology studies in drug development.

BDNF and Neurotrophic Support

Chronic Bupropion treatment consistently elevates serum and hippocampal BDNF levels. This is a "self-reinforcing" loop:

-

NE activates

-adrenergic receptors. -

BDNF transcription increases.

-

BDNF promotes survival of newborn neurons (neurogenesis) in the dentate gyrus.

Part 3: Electrophysiological Alterations (LTP)

Functional plasticity is best measured via Long-Term Potentiation (LTP) in hippocampal slices. Bupropion exhibits a "rescue" phenotype—it is most effective at enhancing LTP in compromised systems (e.g., stress, inflammation).

Modulation of Glutamatergic Transmission

Acute application of Bupropion can actually inhibit glutamate release by blocking voltage-gated Calcium channels (VGCCs). However, chronic administration leads to a net facilitation of LTP through:

-

Disinhibition: Reducing GABAergic interneuron drive (via nAChR blockade).

-

Anti-inflammation: Reversing LPS-induced impairment of LTP by lowering TNF-

levels.

Part 4: Experimental Protocols

The following protocols are designed for researchers validating Bupropion's efficacy on plasticity.

Protocol A: Chronic Dosing & Tissue Preparation

Objective: To prepare brain tissue that reflects long-term remodeling rather than acute pharmacological presence.

-

Subjects: Adult C57BL/6 mice (8-10 weeks).

-

Dosing Regimen:

-

Drug: Bupropion HCl dissolved in 0.9% saline.

-

Dose: 10–20 mg/kg, Intraperitoneal (i.p.), once daily for 21 days.

-

Control: Equivolume saline vehicle.

-

-

Washout: Sacrifice animals 24 hours after the final dose to ensure testing reflects plasticity changes (protein expression) rather than acute drug presence.

Protocol B: Ex Vivo Hippocampal LTP Recording

Objective: To measure synaptic strength in the Schaffer collateral-CA1 pathway.

Workflow Diagram:

Caption: Standardized workflow for ex vivo LTP recording to ensure metabolic stability.

Detailed Steps:

-

Slicing Solution: Use high-sucrose ACSF to prevent excitotoxicity during cutting.

-

Composition (mM): 206 Sucrose, 2.8 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 1 CaCl2, 3 MgCl2.

-

-

Recording Solution: Standard ACSF.

-

Composition (mM): 124 NaCl, 2.8 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 2 CaCl2, 1 MgCl2.

-

-

Stimulation: Place bipolar concentric electrode in the stratum radiatum.

-

Recording: Place glass micropipette (2-4 MΩ) in CA1 dendritic layer.

-

Induction Protocol (Theta Burst Stimulation - TBS):

-

Preferred over High-Frequency Stimulation (HFS) for Bupropion studies as it mimics physiological firing patterns relevant to DA/NE modulation.

-

Parameters: 10 bursts of 4 pulses at 100Hz, delivered at 200ms intervals. Repeat 2x with 10s interval.

-

Protocol C: Western Blot for BDNF (Validation)

Objective: Correlate electrophysiology with molecular markers.

-

Target: Mature BDNF (mBDNF) ~14 kDa.

-

Normalization: Use GAPDH or Beta-actin.

-

Critical Step: Homogenize hippocampus in RIPA buffer containing phosphatase inhibitors (fluoride/orthovanadate) to preserve CREB phosphorylation states if also probing pCREB.

Part 5: References

-

Effect of bupropion on hippocampal neurotransmitters and on peripheral hormonal concentrations in the rat. Source: Journal of Applied Physiology (2003). Context: Establishes the baseline increases in extracellular DA and NE in the hippocampus. URL:[Link]

-

Bupropion monotherapy alters neurotrophic and inflammatory markers in patients of major depressive disorder. Source:[6] Pharmacology Biochemistry and Behavior (2020).[6][7] Context: Demonstrates the inverse relationship between BDNF upregulation and TNF-alpha reduction in chronic treatment. URL:[Link]

-

Bupropion is a nicotinic antagonist. Source:[8][9][10] Journal of Pharmacology and Experimental Therapeutics (2000). Context: Definitive characterization of Bupropion's blockade of alpha3beta2, alpha4beta2, and alpha7 nAChRs. URL:[Link]

-

Peri-adolescent bupropion treatment alters adult operant responding and is associated with reduced ΔFosB and thin spine density in the nucleus accumbens. Source:[3] Brain Research Bulletin (2025/In Press).[3] Context: Highlights the age-dependent structural remodeling and potential reduction in spine density in reward pathways. URL:[Link]

-

Inhibition of glutamate release by bupropion in rat cerebral cortex nerve terminals. Source: Progress in Neuro-Psychopharmacology and Biological Psychiatry (2011).[11] Context: Explains the mechanism of presynaptic inhibition via VGCC blockade. URL:[Link]

Sources

- 1. Blockade of nicotinic acetylcholine receptor enhances the responsiveness to bupropion in the mouse forced swim test - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spine synapse remodeling in the pathophysiology and treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peri-adolescent bupropion treatment alters adult operant responding and is associated with reduced ΔFosB and thin spine density in the nucleus accumbens in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Effect of bupropion on hippocampal neurotransmitters and on peripheral hormonal concentrations in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bupropion monotherapy alters neurotrophic and inflammatory markers in patients of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scholars.okstate.edu [scholars.okstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. Bupropion is a nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of glutamate release by bupropion in rat cerebral cortex nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

Repurposing Bupropion: A Dual-Mechanism Neuroprotective Strategy for Parkinson's Disease

Executive Summary: The "Shield and Quench" Hypothesis

The pharmaceutical landscape for Parkinson’s Disease (PD) has historically focused on symptomatic relief—replacing lost dopamine. However, the critical unmet need is neuroprotection : halting the degeneration of nigrostriatal dopaminergic neurons.

This technical guide analyzes the repositioning of Bupropion (Wellbutrin), an atypical antidepressant, as a disease-modifying agent. Unlike SSRIs, Bupropion acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) and a nicotinic acetylcholine receptor antagonist.

We propose a "Shield and Quench" mechanism:

-

The Shield (DAT Inhibition): Bupropion binds to the Dopamine Transporter (DAT), physically blocking the entry of environmental neurotoxins (e.g., MPP+, 6-OHDA) that hijack this transporter to destroy neurons.

-

The Quench (Anti-Inflammation): It suppresses microglial activation and TNF-

synthesis via cAMP-dependent signaling, mitigating the neuroinflammatory storm that drives progressive degeneration.

Mechanistic Rationale

The DAT Blockade (The Shield)

Dopaminergic neurons in the Substantia Nigra pars compacta (SNpc) are uniquely vulnerable because they express high levels of DAT. Neurotoxins like 1-methyl-4-phenylpyridinium (MPP+) —the active metabolite of MPTP—are structural analogs of dopamine. They rely exclusively on DAT to enter the neuron, where they inhibit Complex I of the mitochondrial electron transport chain, leading to ATP depletion and apoptosis.

-

Mechanism: Bupropion competes for the DAT uptake site.

-

Outcome: By occupying the transporter, Bupropion prevents the internalization of the toxin. If the toxin cannot enter, mitochondrial integrity is preserved.

TNF- Suppression (The Quench)

Chronic neuroinflammation, driven by activated microglia, perpetuates neuronal death in PD. Bupropion exerts a potent anti-inflammatory effect independent of its reuptake inhibition.

-

Pathway: Bupropion increases intracellular cAMP levels (likely via

-adrenergic or D1 receptor stimulation).[1] -

Signaling: Elevated cAMP activates Protein Kinase A (PKA), which inhibits the nuclear translocation of NF-

B or directly suppresses the synthesis of Tumor Necrosis Factor-alpha (TNF- -

Result: Reduction in pro-inflammatory cytokines (TNF-

, IL-1

Visualizing the Pathway

The following diagram illustrates the dual neuroprotective pathways of Bupropion within the nigrostriatal environment.

Figure 1: The "Shield and Quench" mechanism. Bupropion blocks DAT to prevent toxin uptake and elevates cAMP in microglia to suppress TNF-

Preclinical Evidence & Data Summary

Recent studies utilizing MPTP (mouse) and 6-OHDA (rat) models, as well as cerebral ischemia models, have validated these mechanisms.

Quantitative Efficacy Data

The following table summarizes key biomarker changes observed in rodent models treated with Bupropion (20–100 mg/kg) prior to injury.

| Biomarker | Pathological State (No Tx) | Bupropion Treated | % Improvement | Mechanism Implicated |

| TNF- | High (Neurotoxic) | Low | ~40-60% Reduction | cAMP-mediated suppression |

| IL-1 | High (Pro-inflammatory) | Low | ~50% Reduction | NF- |

| IL-10 | Low | High | >100% Increase | M2 Microglial polarization |

| SOD Activity | Depleted | Preserved | Significant | Reduced Oxidative Stress |

| Motor Score | Severe Deficit | Mild/No Deficit | High | Nigral neuron survival |

Technical Protocols

To reproduce these findings, strict adherence to dosing timelines is critical. Bupropion must be present before the toxin challenge to act as a shield.

Protocol A: The Acute MPTP Neuroprotection Assay (Mouse)

Objective: Assess the ability of Bupropion to prevent dopaminergic lesioning by MPTP.

-

Subjects: C57BL/6J mice (Male, 8-10 weeks), as they are most sensitive to MPTP.

-

Reagents:

-

Bupropion HCl (dissolved in 0.9% saline).

-

MPTP-HCl (dissolved in 0.9% saline; handle with extreme caution).

-

-

Dosing Schedule (The "Shield" Protocol):

-

T-minus 30 min: Administer Bupropion (20 mg/kg, i.p.) . This establishes DAT occupancy.[5]

-

T-zero: Administer MPTP (20 mg/kg, i.p.) .

-

Repetition: Repeat this cycle 4 times at 2-hour intervals (Total 4 doses in one day).

-

-

Post-Procedure:

-

Maintain thermoregulation (MPTP causes hypothermia).

-

Sacrifice animals at Day 7 for Immunohistochemistry (IHC).

-

-

Readout:

-

Stain SNpc sections for Tyrosine Hydroxylase (TH) .

-

Stereological counting of TH+ neurons. Success Criteria: >30% sparing of neurons vs. vehicle.

-

Protocol B: Microglial Inflammation Assay (In Vivo)

Objective: Validate the anti-inflammatory "Quench" effect independent of DAT blockade.

-

Induction: LPS (Lipopolysaccharide) injection (5 mg/kg, i.p.) to induce systemic and neuro-inflammation.

-

Treatment: Bupropion (50 mg/kg, i.p.) administered 1 hour post LPS (therapeutic mode) or 30 min pre LPS (preventative mode).

-

Harvest: Sacrifice at 6 hours (peak cytokine production).

-

Analysis:

-

Brain homogenate ELISA for TNF-

and IL-10. -

Success Criteria: Significant reduction in TNF-

and elevation of IL-10 compared to LPS-only group.

-

Experimental Workflow Visualization

Figure 2: Temporal workflow for the acute MPTP neuroprotection assay.

Translational Challenges & Conclusion

While the preclinical data is compelling, translational application faces specific hurdles:

-

DaTscan Interference: Bupropion binds to DAT with high affinity. Patients taking Bupropion will show artificially low uptake on SPECT (DaTscan) imaging, mimicking PD pathology.[5] Guideline: Washout Bupropion for at least 14 days prior to diagnostic imaging.[5]

-

Dosing Window: In clinical PD, roughly 50-70% of dopaminergic neurons are lost before diagnosis. The "Shield" mechanism (blocking toxin entry) is less relevant post-diagnosis, but the "Quench" (anti-inflammatory) mechanism remains highly relevant for slowing progression.

-

Seizure Risk: High doses (equivalent to rodent neuroprotective doses) lower the seizure threshold. Clinical titration must be slow and sustained-release formulations (XL) are preferred to avoid peak-dose toxicity.

References

-

Baba Ahmadi S, et al. (2025).[3][4] Bupropion Showed Neuroprotective Impacts Against Cerebral Ischemia/Reperfusion Injury by Reducing Oxidative Stress and Inflammation.[4] Iranian Journal of Pharmaceutical Research.[4] Link

-

Brustolim D, et al. (2006). A new chapter opens in anti-inflammatory treatments: the antidepressant bupropion lowers production of tumor necrosis factor-alpha and interferon-gamma in mice.[1] International Immunopharmacology. Link

-

Lin CH, Lane HY. (2017).[5] Bupropion interferes with the image diagnosis of Parkinson's disease.[5] Neuropsychiatric Disease and Treatment.[2][6][7][8][9][10] Link

-

Stahl SM, et al. (2004). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor.[8][11][12] Primary Care Companion to the Journal of Clinical Psychiatry. Link

-

Raskin S, Durst R. (2010).[6] Bupropion as the treatment of choice in depression associated with Parkinson's disease and its various treatments.[6][13] Medical Hypotheses.[6] Link

Sources

- 1. A new chapter opens in anti-inflammatory treatments: the antidepressant bupropion lowers production of tumor necrosis factor-alpha and interferon-gamma in mice [pubmed.ncbi.nlm.nih.gov]

- 2. Bupropion Showed Neuroprotective Impacts Against Cerebral Ischemia/Reperfusion Injury by Reducing Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bupropion Showed Neuroprotective Impacts Against Cerebral Ischemia/Reperfusion Injury by Reducing Oxidative Stress and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. dovepress.com [dovepress.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective Effects of Forced Exercise and Bupropion on Chronic Methamphetamine-induced Cognitive Impairment via Modulation of cAMP Response Element-binding Protein/Brain-derived Neurotrophic Factor Signaling Pathway, Oxidative Stress, and Inflammatory Biomarkers in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Neuroinflammation as a Factor of Neurodegenerative Disease: Thalidomide Analogs as Treatments [frontiersin.org]

- 11. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 13. [Successful treatment of depression in a Parkinson disease patient with bupropion] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity Quantitation of Bupropion in Brain Tissue via HPLC-MS/MS

Executive Summary & Scientific Rationale

Quantifying Bupropion (BUP) in brain tissue presents unique bioanalytical challenges distinct from plasma analysis. The primary obstacles are the high lipid content of the brain matrix (causing significant ion suppression) and the necessity to distinguish between vascularly trapped drug versus drug that has successfully crossed the blood-brain barrier (BBB).

This protocol details a robust Liquid-Liquid Extraction (LLE) methodology coupled with HPLC-MS/MS to quantify Bupropion and its major metabolite, Hydroxybupropion.

Why This Protocol? (The "Why" Behind the Science)

-

LLE over Protein Precipitation (PPT): While PPT is faster, brain tissue is rich in glycerophospholipids (e.g., phosphatidylcholines). These co-elute with analytes, causing severe matrix effects in ESI+ mode. We utilize Methyl tert-butyl ether (MTBE) for extraction.[1] Unlike chloroform, MTBE forms the upper organic layer, allowing for easy transfer without disturbing the precipitant pellet, and it provides cleaner extracts than ethyl acetate for basic drugs.

-

Perfusion is Mandatory: To ensure data reflects BBB penetration, transcardial perfusion with PBS is required to remove blood-borne drug from the cerebral vasculature prior to tissue harvesting.

-

Acidic Mobile Phase: Bupropion is a weak base (pKa ~7.9). Using 0.1% formic acid ensures full protonation [M+H]+, maximizing sensitivity in positive ESI mode.

Materials & Reagents

| Category | Item | Grade/Specification |

| Analytes | Bupropion HCl | >99% Purity |

| Hydroxybupropion | Metabolite Standard | |

| Internal Standard | Bupropion-d9 | Deuterated IS (Essential for matrix compensation) |

| Solvents | Methyl tert-butyl ether (MTBE) | HPLC Grade |

| Acetonitrile (ACN) | LC-MS Grade | |

| Water | LC-MS Grade (Milli-Q) | |

| Formic Acid | LC-MS Grade (Optima or equivalent) | |

| Matrix | Control Brain Tissue | Rat/Mouse (Drug-free) |

| Consumables | 2.0 mL Reinforced Tubes | For bead beating/homogenization |

| Zirconium Oxide Beads | 1.4 mm (High density for tissue disruption) |

Experimental Protocol

Phase A: Tissue Collection & Homogenization

Critical Step: Failure to perfuse will bias results with residual blood concentration.

-

Perfusion: Deeply anesthetize the animal. Perform transcardial perfusion with ice-cold Phosphate Buffered Saline (PBS) until the liver clears and fluid exiting the right atrium is clear.

-

Harvest: Rapidly remove the brain, rinse in saline, and blot dry. Weigh immediately.

-

Homogenization:

-

Ratio: 1:4 (w/v) Tissue to Water (e.g., 100 mg tissue + 400 µL H2O).

-

Note: Avoid organic solvents here to prevent premature protein crashing before IS addition.

-

Method: Bead beating (Precellys or similar) at 5000 rpm for 30 seconds.

-

Keep homogenate on ice.

-

Phase B: Liquid-Liquid Extraction (LLE)

This workflow maximizes recovery while leaving phospholipids behind.

-

Aliquot: Transfer 100 µL of brain homogenate to a clean glass tube.

-

Spike IS: Add 10 µL of Bupropion-d9 (100 ng/mL). Vortex 10s.

-

Basify (Optional but Recommended): Add 50 µL of 0.1 M Ammonium Hydroxide. Rationale: Shifts BUP to uncharged state, improving partitioning into organic phase.

-

Extract: Add 600 µL MTBE .

-

Agitate: Shaker/Vortex for 10 minutes at high speed.

-

Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer: Carefully pipette 500 µL of the upper organic layer (MTBE) to a fresh tube.

-

Dry Down: Evaporate to dryness under nitrogen stream at 40°C.

-

Reconstitute: Add 100 µL Mobile Phase (90% Water / 10% ACN + 0.1% FA). Vortex and centrifuge.

Workflow Visualization

Figure 1: MTBE Liquid-Liquid Extraction workflow designed to minimize phospholipid carryover.

LC-MS/MS Conditions

Chromatography (HPLC)

-

Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or equivalent.

-

Why CSH? Charged Surface Hybrid particles provide excellent peak shape for basic compounds like Bupropion under acidic conditions.

-

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 5% B

-

0.5 min: 5% B

-

3.0 min: 95% B

-

4.0 min: 95% B

-

4.1 min: 5% B (Re-equilibration)

-

Mass Spectrometry (MS/MS)

-

Source: Electrospray Ionization (ESI) – Positive Mode.[2][3][4]

-

Spray Voltage: 3500 - 4500 V.

-

Source Temp: 500°C.

-

Curtain Gas: 30 psi.[5]

MRM Transitions Table

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Role |

| Bupropion | 240.1 | 184.1 | 18 | Quantifier |

| 240.1 | 131.0 | 30 | Qualifier | |

| Hydroxybupropion | 256.1 | 238.1 | 15 | Quantifier |

| Bupropion-d9 (IS) | 249.2 | 185.1 | 18 | Internal Standard |

MS/MS Logic Diagram

Figure 2: MRM transition logic for specific detection of Bupropion parent ion to daughter fragment.

Method Validation & Performance

To ensure this method meets regulatory standards (FDA/EMA), the following validation parameters must be assessed.

Linearity & Sensitivity

-

Range: 1.0 ng/g to 1000 ng/g in brain tissue.

-

LLOQ (Lower Limit of Quantitation): ~1.0 ng/g.

-

Requirement: r² > 0.99 with 1/x² weighting.

Matrix Effect (ME) & Recovery (RE)

Brain tissue is notorious for ion suppression.

-

Calculation: Compare peak area of Post-Extraction Spiked Matrix (B) vs. Neat Solution (A).

-

Formula: ME (%) = (B / A) × 100.

-

Acceptance: ME should be between 85-115%. If ME < 80% (Suppression), check the phospholipid removal efficiency of the MTBE step. The use of Deuterated IS (Bupropion-d9) will correct for this suppression if it occurs, but minimizing it is best practice.

Stability

-

Freeze-Thaw: Stable for 3 cycles at -80°C.

-

Benchtop: Stable for 4 hours on ice.

-

Autosampler: Stable for 24 hours at 10°C.

-

Caution: Bupropion can degrade in alkaline conditions over time; ensure the final reconstitution solvent is acidic (0.1% Formic Acid).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Backpressure | Column clogging from lipids | Increase centrifugation speed/time; Ensure supernatant is clear before dry-down. |

| Signal Drift | Source contamination | Clean ESI cone; Divert flow to waste for first 1 min and last 1 min of gradient. |

| Poor Recovery | pH incorrect during extraction | Ensure pH is > 8.0 before adding MTBE to drive Bupropion into organic phase. |

| Split Peaks | Solvent mismatch | Reconstitute in mobile phase starting conditions (5% ACN), not 100% ACN. |

References

-

US Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation Guidance for Industry. [Link][7][8][9]

-

Matyash, V., et al. (2008).[1] Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics.[1][10] Journal of Lipid Research.[1][11] (Establishes MTBE superiority for lipid/matrix separation).[1] [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 444, Bupropion. [Link]

-

Parekh, J. M., et al. (2012). Simultaneous quantitative determination of bupropion and its three major metabolites in human umbilical cord plasma and placental tissue. Journal of Pharmaceutical and Biomedical Analysis. (Reference for MRM transitions and chromatography). [Link]

Sources

- 1. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of non‐reported bupropion metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous quantitative determination of bupropion and its three major metabolites in human umbilical cord plasma and placental tissue using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. archives.ijper.org [archives.ijper.org]

- 5. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nebiolab.com [nebiolab.com]